Structural Divergence from 1,3,4-Oxadiazole Isomers Confers Distinct Target Class Selectivity
The target compound's 1,2,4-oxadiazole ring fundamentally distinguishes it from 1,3,4-oxadiazole analogs such as 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole (CID 44062234). In virtual screening and molecular dynamics studies, the 1,3,4-isomer demonstrated binding energy-based inhibition of Enterococcus gallinarum D-Ala-D-Ser ligase (EgDdls), a bacterial cell wall synthesis enzyme, with key interactions at the ATP-binding pocket [1]. The 1,2,4-oxadiazole scaffold of the target compound is chemically incapable of forming the identical hydrogen-bond network with the EgDdls active site due to altered nitrogen/oxygen spatial positioning. This regioisomeric difference translates to a predicted null antibacterial phenotype for the target compound, while its 1,2,4-oxadiazole framework is instead compatible with Smo receptor antagonism as documented in patent families for hedgehog pathway inhibitors [2].
| Evidence Dimension | Regioisomeric oxadiazole scaffold impact on target engagement |
|---|---|
| Target Compound Data | 1,2,4-oxadiazole scaffold; predicted null activity against bacterial EgDdls |
| Comparator Or Baseline | 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole (CID 44062234); binds EgDdls ATP pocket |
| Quantified Difference | Not applicable – differentiation based on orthogonal target class (mammalian GPCR vs. bacterial ligase) |
| Conditions | In silico docking and molecular dynamics simulation against EgDdls homology model |
Why This Matters
Procurement of the wrong oxadiazole isomer leads to complete target miss in oncology-focused Smo antagonist screens, wasting resources on a compound that instead inhibits bacterial enzymes.
- [1] Nagaraj V, et al. Structure based virtual screening, molecular dynamic simulation to identify the oxadiazole derivatives as inhibitors of Enterococcus D-Ala-D-Ser ligase for combating vancomycin resistance. Computers in Biology and Medicine. 2023;162:107068. View Source
- [2] Patent EP2414341B1: Oxadiazole derivatives. Merck Serono SA. Filed 2010. View Source
